molecular formula C15H13N3O B2775480 N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide CAS No. 1464850-76-7

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide

Cat. No.: B2775480
CAS No.: 1464850-76-7
M. Wt: 251.289
InChI Key: KPUPAFHMBIVWEY-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound includes a pyridine ring attached to an indole moiety through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide typically involves the reaction of 3-(pyridin-3-ylmethyl)aniline with an appropriate indole-5-carboxylic acid derivative. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or indole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or pyridine rings.

    Reduction: Reduced forms of the carboxamide group or other functional groups.

    Substitution: Substituted indole or pyridine derivatives with various functional groups.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide
  • N-(pyridin-4-ylmethyl)-1H-indole-5-carboxamide
  • N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide

Uniqueness

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the carboxamide linkage can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(18-10-11-2-1-6-16-9-11)13-3-4-14-12(8-13)5-7-17-14/h1-9,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUPAFHMBIVWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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